3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine ring, and a chlorobenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazolidine rings. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrroles . The thiazolidine ring is often formed by the reaction of cysteine with aldehydes or ketones . The final step involves the coupling of the pyrrolidine and thiazolidine rings with the 4-chlorobenzoyl group under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiazolidine derivatives, such as:
- 3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
- Pyrrolidine-2,5-diones
- Thiazolidine-2,4-diones
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its significance .
Properties
IUPAC Name |
3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-10-3-1-9(2-4-10)13(19)16-6-5-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVBFPBUOPWGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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